molecular formula C10H10BrCl B13472390 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene

4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene

Cat. No.: B13472390
M. Wt: 245.54 g/mol
InChI Key: COAFLWDSPLCXIU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes It is characterized by the presence of a bromomethyl group at the 4-position and a chlorine atom at the 6-position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar bromination process. safety and cost considerations may lead to the use of alternative brominating agents and solvents. For example, bromination using molecular bromine (Br2) in the presence of hydrogen peroxide (H2O2) can be employed .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted indenes with various functional groups.

    Oxidation: Indene derivatives with hydroxyl or carbonyl groups.

    Reduction: Indenes with methyl groups replacing the bromomethyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The presence of the chlorine atom can influence the reactivity and stability of the compound by electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6-chloro-2,3-dihydro-1H-indene is unique due to the combination of the bromomethyl and chloro substituents on the indene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

4-(bromomethyl)-6-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrCl/c11-6-8-5-9(12)4-7-2-1-3-10(7)8/h4-5H,1-3,6H2

InChI Key

COAFLWDSPLCXIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)CBr

Origin of Product

United States

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